molecular formula C10H12N4 B1415304 N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide CAS No. 2169737-77-1

N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide

Cat. No.: B1415304
CAS No.: 2169737-77-1
M. Wt: 188.23 g/mol
InChI Key: AGVKENADJOFRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide is a synthetic organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and imidoformamide groups in its structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide typically involves the reaction of 3-cyano-4-methylpyridine with N,N-dimethylformamide dimethyl acetal. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The imidoformamide group can undergo condensation reactions with aldehydes or ketones to form imidazole derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts, such as p-toluenesulfonic acid or sodium hydroxide, are employed.

    Cyclization: Cyclization reactions are typically carried out under reflux conditions in solvents like ethanol or acetonitrile.

Major Products Formed

    Substituted Derivatives: Various substituted cyanoacetamides.

    Imidazole Derivatives: Formed through condensation reactions.

    Heterocyclic Compounds: Resulting from cyclization reactions.

Scientific Research Applications

N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can modulate the activity of the target molecules, leading to various biological effects. The imidoformamide group can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-methylphenyl)-N,N-dimethylimidoformamide
  • N-(3-cyano-4-methylphenyl)-N,N-dimethylimidoformamide
  • N-(3-cyano-4-methylpyridin-2-yl)-N-methylimidoformamide

Uniqueness

N’-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide is unique due to the presence of both cyano and imidoformamide groups in its structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable heterocyclic compounds makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it an attractive candidate for drug development and other biomedical applications.

Properties

IUPAC Name

N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-4-5-12-10(9(8)6-11)13-7-14(2)3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVKENADJOFRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide
Reactant of Route 2
Reactant of Route 2
N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide
Reactant of Route 3
Reactant of Route 3
N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide
Reactant of Route 4
Reactant of Route 4
N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide
Reactant of Route 5
Reactant of Route 5
N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide
Reactant of Route 6
Reactant of Route 6
N'-(3-cyano-4-methylpyridin-2-yl)-N,N-dimethylimidoformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.